

Optimizing EGFR-IN-105 concentration for in vitro studies

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Compound of Interest

Compound Name: EGFR-IN-105

Cat. No.: B4202669

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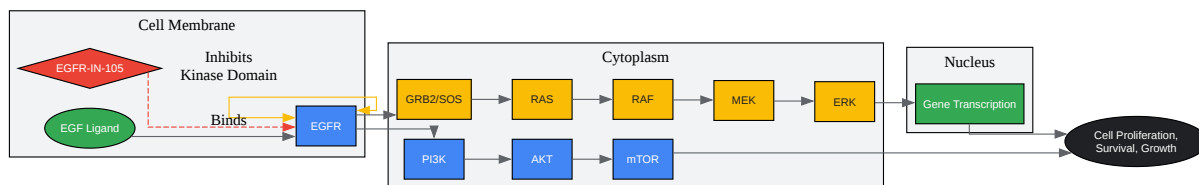
This guide provides troubleshooting advice and frequently asked questions for researchers using **EGFR-IN-105** in in vitro studies. The primary focus is on optimizing the inhibitor concentration to achieve reliable and reproducible results.

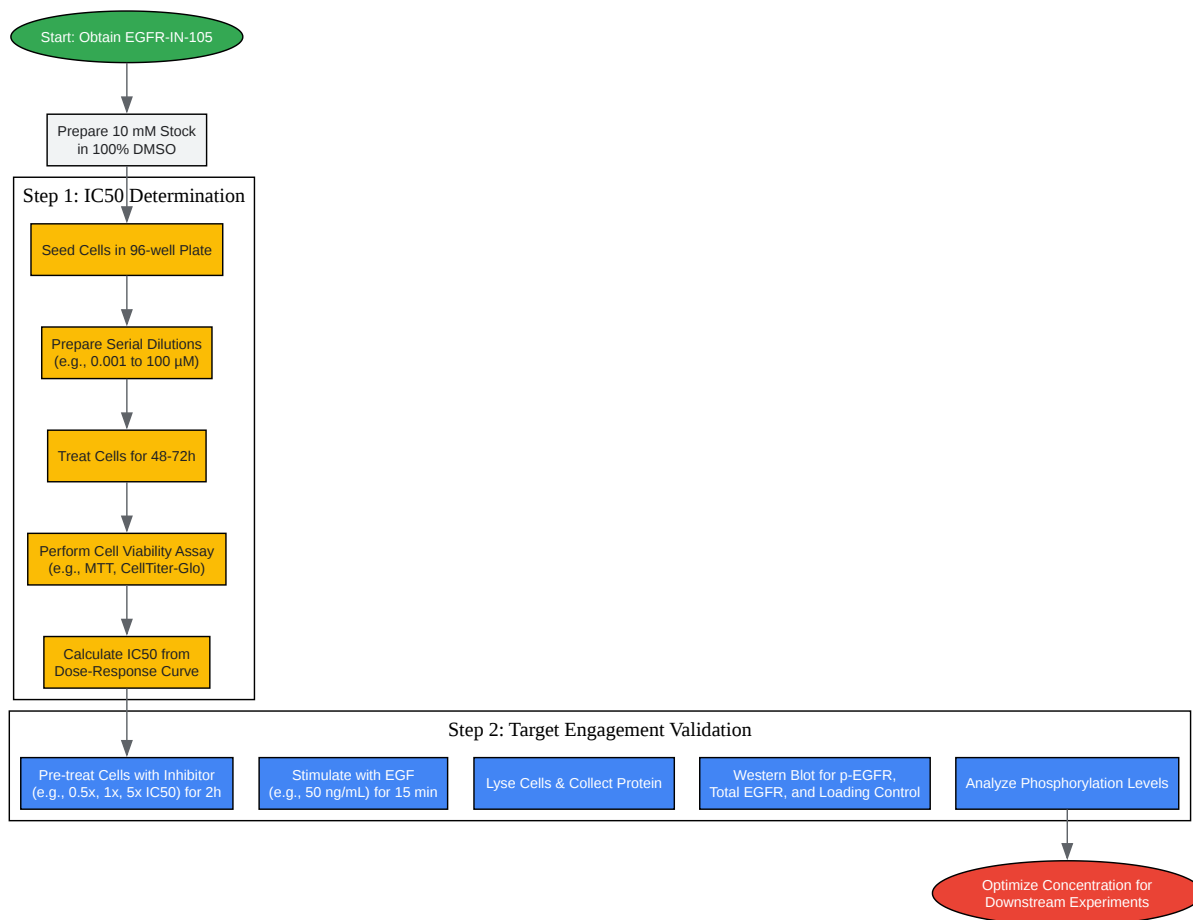
Disclaimer: **EGFR-IN-105** is used here as a representative name for a novel EGFR tyrosine kinase inhibitor. The technical data and protocols are based on established principles for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **EGFR-IN-105**?

A1: **EGFR-IN-105** is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). By binding to this domain, it prevents the autophosphorylation of the receptor that normally occurs after ligand binding (e.g., EGF).^{[1][2]} This blockade inhibits the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and growth.^{[3][4][5][6]}





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